4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine may yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Scientific Research Applications
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine.
4-Fluorobenzylamine: Another precursor used in the synthesis.
Other 1,3,5-Triazines: Compounds with similar structures but different substituents, such as 4,6-diphenyl-1,3,5-triazine.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound makes it unique compared to other 1,3,5-triazines. These halogen atoms contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a triazine ring with dichloro and fluorophenyl substitutions. Its molecular formula is C10H8Cl2F N5, with a molecular weight of approximately 273.094 g/mol. The presence of halogen atoms contributes to its biological activity by enhancing lipophilicity and altering interaction dynamics with biological targets.
Property | Value |
---|---|
Molecular Weight | 273.094 g/mol |
LogP | 2.3515 |
PSA (Polar Surface Area) | 53.93 Ų |
Antimicrobial Activity
Research has highlighted the antimicrobial potential of triazine derivatives, including this compound. A study on related compounds demonstrated significant antibacterial and antifungal activity against various pathogens. For instance, derivatives containing similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer efficacy of this compound was evaluated through in vitro assays against several cancer cell lines. A notable study assessed the compound's activity against MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) cells. The compound showed promising results with IC50 values indicating effective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 7.2 ± 0.56 |
HepG2 | 11.1 ± 0.37 |
These values suggest that the compound may inhibit cell proliferation effectively compared to established chemotherapeutics like Sorafenib .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays targeting human liver cathepsin B revealed that triazine derivatives can significantly reduce enzyme activity. The structure-activity relationship (SAR) studies indicated that modifications on the triazine ring could enhance inhibitory potency .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules through non-covalent interactions such as hydrogen bonds and hydrophobic interactions . Molecular docking studies have shown favorable binding affinities for key targets involved in cancer progression and microbial resistance.
Case Studies
- Anticancer Efficacy : A study published in Frontiers in Chemistry demonstrated that triazine derivatives exhibited higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .
- Antimicrobial Studies : Research conducted on similar triazine compounds indicated that modifications in the halogen substitutions led to enhanced antimicrobial properties against resistant strains of bacteria .
Properties
CAS No. |
546140-76-5 |
---|---|
Molecular Formula |
C10H7Cl2FN4 |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
4,6-dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H7Cl2FN4/c11-8-15-9(12)17-10(16-8)14-5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15,16,17) |
InChI Key |
VLKIQRBGERMABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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